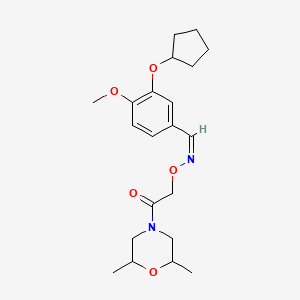
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime
概要
説明
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzaldehyde moiety substituted with cyclopentyloxy and methoxy groups, and an oxime functional group linked to a morpholino derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime typically involves multiple steps:
Formation of the Benzaldehyde Derivative: The initial step involves the synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde. This can be achieved through the alkylation of 4-methoxybenzaldehyde with cyclopentanol in the presence of an acid catalyst.
Oxime Formation: The benzaldehyde derivative is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Attachment of the Morpholino Derivative: The final step involves the reaction of the oxime with 2-(2,6-dimethylmorpholino)-2-oxoethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the oxime group to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the oxime and morpholino groups suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development studies.
Industry
In industrial applications, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings. Its unique structural features may impart desirable properties such as increased stability or reactivity.
作用機序
The mechanism by which (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime exerts its effects depends on its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, potentially inhibiting metalloproteins. The morpholino group may interact with biological membranes or proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde oxime: Lacks the morpholino derivative, making it less complex.
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-oxoethyl) oxime: Similar but without the dimethylmorpholino group.
Uniqueness
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
特性
IUPAC Name |
2-[(Z)-(3-cyclopentyloxy-4-methoxyphenyl)methylideneamino]oxy-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(24)14-26-22-11-17-8-9-19(25-3)20(10-17)28-18-6-4-5-7-18/h8-11,15-16,18H,4-7,12-14H2,1-3H3/b22-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXHQZPMUKFOIV-JJFYIABZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CON=CC2=CC(=C(C=C2)OC)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)CO/N=C\C2=CC(=C(C=C2)OC)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


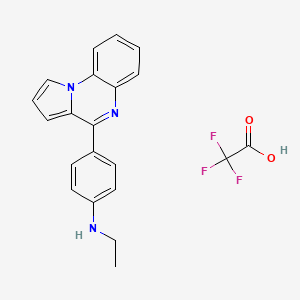
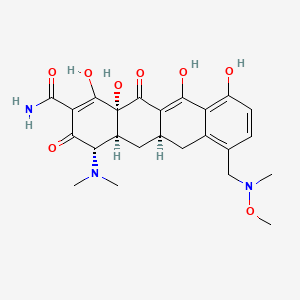
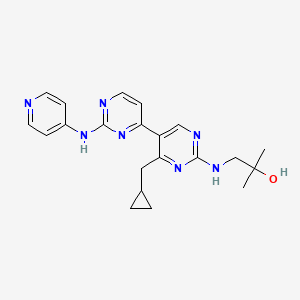
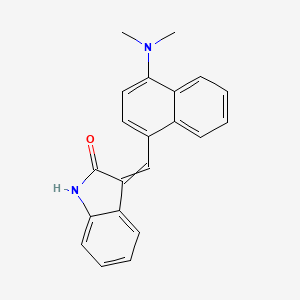


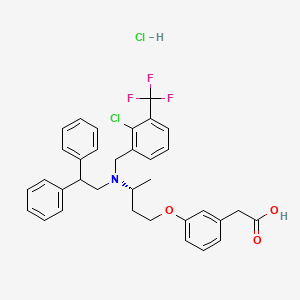
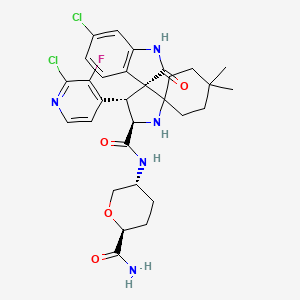
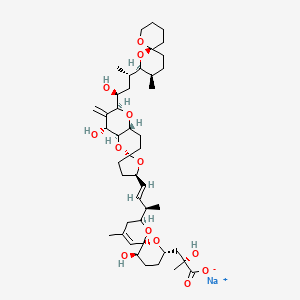
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)
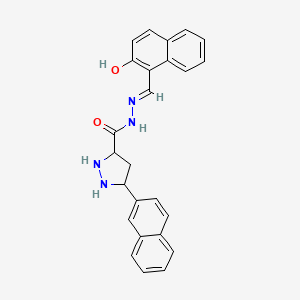
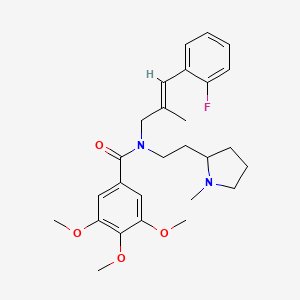
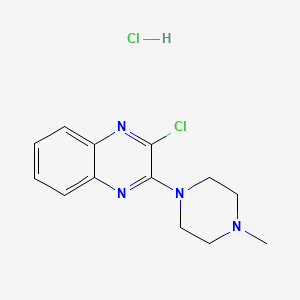
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B560433.png)
